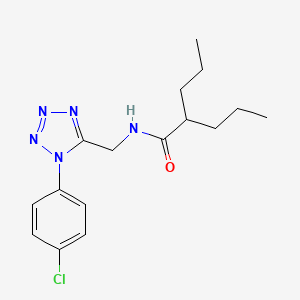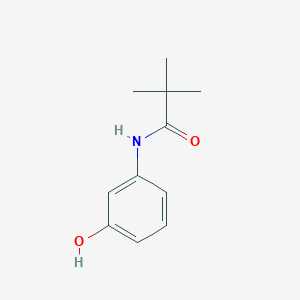![molecular formula C16H20ClN3O2S B2820148 4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1215682-63-5](/img/structure/B2820148.png)
4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C8H10N2O2S·HCl and a molecular weight of 234.71 . It is a solid at room temperature .
Synthesis Analysis
There is a patented process for producing 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . The process involves reacting 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with an alkali metal nitrite in the presence of a reducing agent in an aqueous solution of an acidic compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2S.ClH/c1-10-3-2-6-5(4-10)9-7(13-6)8(11)12;/h2-4H2,1H3,(H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . . The melting point is 201 degrees Celsius .Scientific Research Applications
Chemical Synthesis
This compound is used as a reagent in the synthesis of N-(2-acylaminoaryl or 2-acylamino heteroaryl methyl) thiazole-2-carboxamides . These derivatives are important in the field of medicinal chemistry.
Anti-thrombotic Drugs
The compound is used in the development of anti-thrombotic drugs . Thrombosis, the formation of blood clots inside blood vessels, is a significant cause of heart attacks and strokes. Anti-thrombotic drugs prevent the formation of these clots, reducing the risk of such events.
Factor Xa Inhibitors
It is also used as a reagent in the synthesis of diamide derivatives, which are Factor Xa inhibitors . Factor Xa is a crucial enzyme in the blood clotting process, and its inhibition can prevent thrombosis.
Complement Pathway Inhibitors
Research has shown potential for this compound in the development of low-molecular weight inhibitors of the alternative complement pathway . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.
High-throughput Screening
The compound has been used in high-throughput screening (HTS) efforts to identify new inhibitors . HTS is a method used in drug discovery to identify active compounds, antibodies, or genes which modulate a particular biomolecular pathway.
Optimization of Drug Candidates
The compound has been used in the optimization of drug candidates . This involves modifying the structure of a compound to improve its efficacy, reduce side effects, and improve its pharmacokinetic properties.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis ofN-(2-acylaminoaryl or 2-acylaminoheteroarylmethyl)thiazole-2-carboxamides . These compounds are known to have antithrombotic properties , suggesting that the compound may target proteins involved in blood coagulation.
Mode of Action
It’s known that similar compounds can act asFactor Xa inhibitors . Factor Xa is a crucial enzyme in the blood coagulation cascade, and its inhibition prevents the formation of thrombin, a key player in blood clot formation. This suggests that the compound might interact with its targets, inhibiting their function and leading to an antithrombotic effect.
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S.ClH/c1-3-21-12-6-4-11(5-7-12)15(20)18-16-17-13-8-9-19(2)10-14(13)22-16;/h4-7H,3,8-10H2,1-2H3,(H,17,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGMXLWCVZRACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid](/img/structure/B2820065.png)
![N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2820066.png)



![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2820073.png)
![2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2820075.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2820078.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2820081.png)
![[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2820082.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2820084.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2820085.png)
